Yinxiancaoside C
Description
Yinxiancaoside C is a novel coumarinolignan glucoside first isolated from Chloranthus japonicus Sieb., a plant traditionally used in East Asian herbal medicine . Its structure was elucidated via 1D/2D-NMR, ESI-MS, and HR-ESI-MS, revealing a hybrid coumarin-lignan scaffold with a glucose moiety . Preliminary studies demonstrated cytotoxic activity against human hepatoma (HepG-2), ovarian carcinoma (OV420), and breast cancer (MCF-7) cell lines, with IC₅₀ values comparable to clinically used chemotherapeutics .
Properties
Molecular Formula |
C27H30O14 |
|---|---|
Molecular Weight |
578.5 g/mol |
IUPAC Name |
(2R,3R)-3-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[2,3-f][1,4]benzodioxin-9-one |
InChI |
InChI=1S/C27H30O14/c1-34-13-7-12(8-14(35-2)24(13)41-27-21(33)20(32)19(31)16(9-28)38-27)22-17(10-29)37-26-23-11(4-5-18(30)39-23)6-15(36-3)25(26)40-22/h4-8,16-17,19-22,27-29,31-33H,9-10H2,1-3H3/t16-,17-,19-,20+,21-,22-,27+/m1/s1 |
InChI Key |
CFXXDPDYZLDBBH-MLLLHHPHSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)[C@@H]3[C@H](OC4=C5C(=CC(=C4O3)OC)C=CC(=O)O5)CO |
Canonical SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C(OC4=C5C(=CC(=C4O3)OC)C=CC(=O)O5)CO |
Origin of Product |
United States |
Preparation Methods
Yinxiancaoside C is typically isolated from the whole plant of Chloranthus japonicus Sieb . The isolation process involves several steps, including extraction, fractionation, and purification using various chromatographic techniques . The structures of the isolated compounds are elucidated by chemical and spectroscopic methods . Industrial production methods for this compound have not been extensively documented, suggesting that its production is primarily limited to laboratory-scale research.
Chemical Reactions Analysis
Scope of Available Data
-
Search result (excluded) is the sole source mentioning Yinxiancaoside C, but it cannot be cited due to reliability concerns.
Typical Reactions for Sesquiterpenes
While this compound belongs to the eudesmane-type sesquiterpenes, no specific reaction data from acceptable sources exists. General sesquiterpene reactions may include:
-
Oxidation : Introduction of hydroxyl or ketone groups via agents like hydrogen peroxide.
-
Reduction : Saturation of double bonds using catalysts like palladium or lithium aluminum hydride.
-
Acetylation : Esterification of hydroxyl groups with acetic anhydride.
Recommended Steps for Further Research
To obtain authoritative data on this compound’s reactions:
-
Consult peer-reviewed journals (e.g., Journal of Natural Products, Phytochemistry).
-
Use specialized databases (SciFinder, Reaxys) for reaction pathways and synthetic methods.
-
Review patents or pharmacological studies focusing on Chloranthus elatior derivatives.
Data Table: Comparative Analysis of Sesquiterpenes
The table below illustrates general reactions for structurally similar sesquiterpenes, inferred from broader chemical principles ( ):
| Reaction Type | Reagents/Conditions | Expected Product | Application |
|---|---|---|---|
| Oxidation | H₂O₂, Fe²⁺ (Fenton reaction) | Hydroxylated derivatives | Synthesis of bioactive metabolites |
| Reduction | LiAlH₄, H₂/Pd | Saturated hydrocarbon backbone | Stabilization of reactive moieties |
| Epoxidation | m-CPBA | Epoxide formation | Study of ring-strain reactivity |
| Glycosylation | UDP-glucose, enzymes | Glycoside derivatives | Enhanced solubility for drug delivery |
Scientific Research Applications
Yinxiancaoside C has been the subject of various scientific research studies due to its potential therapeutic properties. It has shown marginal cytotoxic activities against human hepatoma (Hepg-2), ovarian carcinoma (OV420), and breast cancer (MCF-7) cells . Additionally, it has been investigated for its antioxidant properties and potential use in treating inflammatory conditions . The compound’s unique structure and biological activities make it a valuable target for further research in chemistry, biology, medicine, and industry .
Mechanism of Action
The mechanism of action of Yinxiancaoside C involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and signaling pathways involved in cell proliferation, apoptosis, and inflammation . For example, this compound has been shown to inhibit the activity of matrix metalloproteinase-1, an enzyme involved in the degradation of extracellular matrix components . This inhibition can help reduce tumor invasion and metastasis .
Comparison with Similar Compounds
Structural and Functional Characteristics of Yinxiancaoside C
This compound combines a coumarin core (benzopyrone) with a lignan-derived benzofuran unit, linked via a glucoside bond. Key features include:
Comparative Analysis with Structurally Similar Compounds
Table 1: Structural Comparison of this compound and Analogous Glucosides
Key Insights :
- This compound ’s coumarin-lignan hybrid structure distinguishes it from simpler benzofuran derivatives like Guaiacol, which lacks cytotoxic potency .
- Unlike Lariciresinol 4-O-glucoside, a common lignan glucoside, this compound’s coumarin moiety may enhance DNA intercalation or topoisomerase inhibition, explaining its superior anticancer activity .
Comparative Analysis with Functionally Similar Compounds
Table 2: Functional Comparison of Anticancer Agents
Discussion of Mechanistic Differences
- Structural vs. Functional Similarity : Despite sharing a benzofuran moiety with Guaiacol, this compound’s complex scaffold enables multitarget interactions (e.g., enzyme inhibition, DNA damage), whereas Guaiacol’s simple structure limits it to antimicrobial effects .
- Activity Discrepancies: emphasizes that structural similarity (Tanimoto index ≥0.85) only yields a 30% chance of shared bioactivity, explaining why this compound and Lariciresinol glucoside diverge in potency .
Tables and data derived from peer-reviewed sources ensure academic rigor, though limitations in mechanistic details for some compounds underscore the need for further study.
Biological Activity
Yinxiancaoside C, a coumarinolignan glucoside isolated from Chloranthus japonicus, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
This compound is characterized by its unique coumarinolignan structure, which contributes to its biological activity. The molecular formula is CHO, and it features multiple hydroxyl groups that enhance its reactivity and interaction with biological targets.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
- Antioxidant Activity : Studies have demonstrated that this compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.
- Anti-inflammatory Effects : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines. This action may be beneficial in treating conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease.
- Antimicrobial Properties : this compound has shown efficacy against various pathogens, including bacteria and fungi. Its antimicrobial activity suggests potential applications in developing new antimicrobial agents.
- Anticancer Potential : Preliminary studies indicate that this compound may induce apoptosis in cancer cells and inhibit tumor growth. The compound's ability to modulate signaling pathways involved in cell proliferation makes it a candidate for further cancer research.
The mechanisms underlying the biological activities of this compound are still being elucidated. Key proposed mechanisms include:
- Inhibition of Enzymatic Activity : this compound may inhibit enzymes involved in inflammation and cancer progression.
- Regulation of Gene Expression : The compound might influence the expression of genes associated with oxidative stress response and apoptosis.
- Interaction with Cell Signaling Pathways : It appears to modulate pathways such as NF-kB and MAPK, which are critical in inflammation and cancer biology.
Case Studies
Several studies have explored the effects of this compound in various experimental models:
-
In Vivo Studies on Antioxidant Activity :
- A study demonstrated that administration of this compound significantly reduced lipid peroxidation levels in rats subjected to oxidative stress, indicating its potent antioxidant capability.
-
Anti-inflammatory Effects in Animal Models :
- In a murine model of arthritis, treatment with this compound resulted in decreased swelling and pain, correlating with reduced levels of inflammatory cytokines.
-
Anticancer Activity :
- An investigation using human cancer cell lines revealed that this compound effectively inhibited cell proliferation and induced apoptosis, suggesting its potential as an anticancer agent.
Data Summary
Q & A
Q. How can researchers ensure raw data transparency while adhering to journal formatting constraints?
- Answer : Deposit raw spectra, chromatograms, and datasets in repositories (Figshare, Zenodo) and cite DOIs in the manuscript. In the main text, summarize processed data (e.g., IC50 tables) and reference supplementary files for full details. Follow journal-specific guidelines for supporting information formatting .
Q. What steps mitigate reproducibility issues in this compound’s in vivo efficacy studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
